1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one
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Overview
Description
1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(2-Methylpiperidin-1-yl)-2-methylprop-2-en-1-one
- 1-(5-Ethylpiperidin-1-yl)-2-methylprop-2-en-1-one
- 1-(5-Ethyl-2-methylpiperidin-1-yl)-2-prop-2-en-1-one
Uniqueness
1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the piperidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
40762-71-8 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(5-ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-5-11-7-6-10(4)13(8-11)12(14)9(2)3/h10-11H,2,5-8H2,1,3-4H3 |
InChI Key |
ILNRCTQXBZXYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)C(=O)C(=C)C)C |
Origin of Product |
United States |
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